2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride
Overview
Description
2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O2. It is a derivative of phenylethylamine, characterized by the presence of a bromine atom and a nitro group on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-nitrophenylethylamine. The process begins with the addition of bromine to 4-nitrophenylethylamine in a suitable solvent, such as chlorobenzene, under controlled temperature conditions (18-28°C). The reaction is monitored to ensure the complete addition of bromine, followed by the removal of hydrogen bromide by heating .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the addition of reagents and temperature precisely .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of 2-(2-Amino-4-nitrophenyl)ethan-1-amine.
Oxidation: Formation of imines or nitriles.
Scientific Research Applications
2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-nitrophenyl)ethan-1-one
- 2-(4-Bromo-2-nitrophenyl)ethan-1-amine hydrochloride
- 4-Bromo-2-nitrophenylethan-1-amine
Uniqueness
2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-8-5-7(11(12)13)2-1-6(8)3-4-10;/h1-2,5H,3-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRXOKHFGMTVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-42-2 | |
Record name | Benzeneethanamine, 2-bromo-4-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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